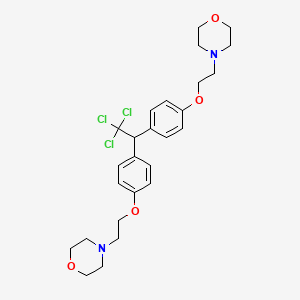
2,5-Diamino-3-nitrobenzeneethanole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-3-nitrobenzeneethanole is an organic compound with the molecular formula C26H33Cl3N2O4 It is characterized by the presence of amino and nitro functional groups attached to a benzene ring, along with an ethanole side chain
Preparation Methods
The synthesis of 2,5-Diamino-3-nitrobenzeneethanole typically involves multiple steps, starting from o-nitrobenzaldehyde as a precursor. The preparation method includes:
Catalyzed Hydrogenation Reduction: Using metal catalysts such as 5% palladium-charcoal and skeletal nickel to reduce o-nitrobenzaldehyde.
Oxidation-Reduction: Employing hydrogen peroxide for oxidation and hydrobromic acid for bromination.
Crystallization: The final product is crystallized using solvents like methanol, ethanol, acetone, chloroform, and dichloroethane to achieve high purity.
Chemical Reactions Analysis
2,5-Diamino-3-nitrobenzeneethanole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, hydrogen peroxide, and hydrobromic acid.
Scientific Research Applications
2,5-Diamino-3-nitrobenzeneethanole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of coordination polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diamino-3-nitrobenzeneethanole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the reduction of the nitro group and subsequent interactions with cellular components. The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
2,5-Diamino-3-nitrobenzeneethanole can be compared with other similar compounds such as:
2,4-Dinitrotoluene: Similar in having nitro groups but differs in the position and number of amino groups.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains multiple amino and nitro groups, used in different applications.
2-Amino-3,5-dibromobenzaldehyde: Shares the amino group but has bromine substituents instead of nitro groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its chemical behavior and applications.
Properties
CAS No. |
10435-35-5 |
|---|---|
Molecular Formula |
C26H33Cl3N2O4 |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
4-[2-[4-[2,2,2-trichloro-1-[4-(2-morpholin-4-ylethoxy)phenyl]ethyl]phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C26H33Cl3N2O4/c27-26(28,29)25(21-1-5-23(6-2-21)34-19-13-30-9-15-32-16-10-30)22-3-7-24(8-4-22)35-20-14-31-11-17-33-18-12-31/h1-8,25H,9-20H2 |
InChI Key |
JDPDDSGLDHCUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCCN4CCOCC4)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















